![molecular formula C11H18O3 B2782765 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one CAS No. 2177259-17-3](/img/structure/B2782765.png)
2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one, also known as HOMO-Sp, is a cyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process, and its unique structure has led to studies on its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in RNA modifications . The dynamic and reversible nature of m6A is regulated by three types of proteins called ‘writers’, ‘readers’, and ‘erasers’. The METTL3/METTL14 complex is a ‘writer’ that installs the methyl mark .
Biochemical Pathways
The compound affects the m6A regulation machinery, which is involved in a wide array of biological processes . m6A has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties as physicochemical characteristics were taken into account during hit optimization . This impacts the bioavailability of the compound, making it more effective in its action.
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound has a significant effect at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one in lab experiments is its ability to inhibit the growth of bacteria and fungi, making it a useful tool for studying these organisms. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one. One area of interest is the development of new antibiotics based on the structure of this compound. Additionally, further studies on the mechanism of action of this compound may lead to the development of new cancer therapies. Finally, research on the anti-inflammatory properties of this compound may lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
The synthesis of 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one involves a series of reactions, including the condensation of cyclohexanone with formaldehyde, followed by the addition of a Grignard reagent and a ring-closing reaction. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure product. This synthetic method has been optimized to produce high yields of this compound, making it suitable for large-scale production.
Scientific Research Applications
2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one has been studied for its potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-8-10-2-1-5-11(14-10)6-3-9(13)4-7-11/h10,12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOMWBGTALFARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC(=O)CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

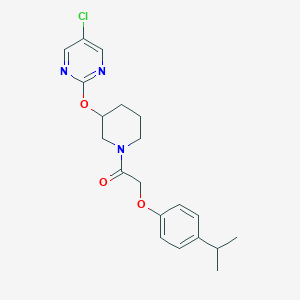
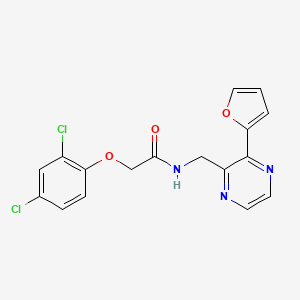
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
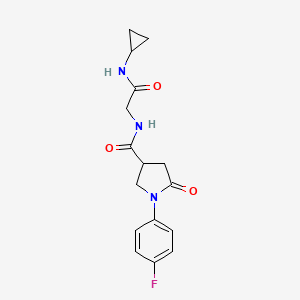
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
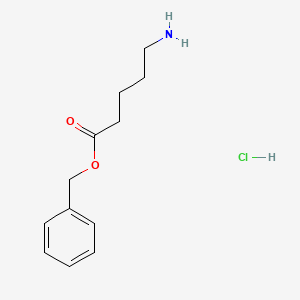

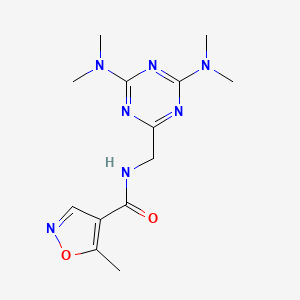


![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)
